molecular formula C12H13NO2 B1527287 Furan-2-yl(2-methoxyphenyl)methanamine CAS No. 1248791-81-2

Furan-2-yl(2-methoxyphenyl)methanamine

Cat. No. B1527287
M. Wt: 203.24 g/mol
InChI Key: CGACMEIJSCCYLJ-UHFFFAOYSA-N
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Description

“Furan-2-yl(2-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ .


Molecular Structure Analysis

The molecular structure of “Furan-2-yl(2-methoxyphenyl)methanamine” can be represented by the InChI code: 1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3 .


Physical And Chemical Properties Analysis

“Furan-2-yl(2-methoxyphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

Synthesis Applications

  • Furan-2-yl(phenyl)methanol derivatives, including Furan-2-yl(2-methoxyphenyl)methanamine, are used in the aza-Piancatelli rearrangement to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology offers advantages such as good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Antimicrobial and Anticancer Studies

  • 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been synthesized and characterized. They demonstrated significant experimental antibacterial and anticancer activities, particularly the Pr3+ complex (Preethi et al., 2021).

Corrosion Inhibition

  • Amino acid compounds, including 1-(1 H -benzo[ d ]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM), were studied as inhibitors for steel corrosion in acidic solutions. The compounds showed mixed-type inhibition and effectively adsorbed on steel surfaces (Yadav et al., 2015).

Dye-Sensitized Solar Cells

  • Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. The furan-conjugated linker showed an improvement in solar energy-to-electricity conversion efficiency, demonstrating the utility of furan compounds in photovoltaic applications (Se Hun Kim et al., 2011).

Stimuli-Responsive Materials

  • Difluoroboron β-diketonate compounds with furan heterocycle substitutions have been investigated for their stimuli-responsive luminescent properties. These compounds can switch luminescence upon thermal annealing and mechanical shear, making them suitable for applications requiring reusable, functional materials (Morris et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “Furan-2-yl(2-methoxyphenyl)methanamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of related compounds and their potential as inhibitors of certain proteins suggest possible avenues for future research .

properties

IUPAC Name

furan-2-yl-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACMEIJSCCYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(2-methoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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